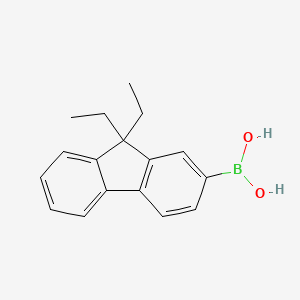

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid

Description

Properties

IUPAC Name |

(9,9-diethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCAJRBJDNXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625103 | |

| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-30-9 | |

| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid structural formula

Technical Monograph: (9,9-Diethyl-9H-fluoren-2-yl)boronic Acid

Molecular Architecture & Electronic Profile

(9,9-Diethyl-9H-fluoren-2-yl)boronic acid is a critical organoboron intermediate used primarily in the synthesis of conjugated polymers and small molecules for organic electronics (OLEDs, OPVs). Its structural significance lies in the balance between the rigid, planar fluorene core and the steric bulk of the diethyl groups at the C9 position.

Structural Formula & Identity

-

CAS Number: 400607-30-9 (Acid form); Note: Often handled as the pinacol ester (CAS 352535-96-7) for enhanced stability.

-

Molecular Formula: C₁₇H₁₉BO₂

-

Molecular Weight: 266.14 g/mol

Key Structural Features:

-

Fluorene Core: A biphenyl unit bridged by a methylene carbon (C9). This provides a high triplet energy level (

) and excellent charge carrier mobility. -

C9-Diethyl Substitution: Unlike the planar core, the ethyl groups project out of the molecular plane. This steric bulk inhibits

- -

Boronic Acid Moiety: Located at the C2 position, this functional group serves as the transmetallation handle for Palladium-catalyzed cross-coupling.

Visual Representation (DOT):

Caption: Schematic connectivity highlighting the C2-reactive site and C9-solubilizing groups.

Synthetic Pathways & Process Optimization

The synthesis of (9,9-diethyl-9H-fluoren-2-yl)boronic acid demands strict exclusion of moisture during the lithiation step. The protocol below outlines the conversion from commercially available 2-bromo-fluorene, prioritizing yield and purity.

Step-by-Step Protocol

Phase 1: C9-Alkylation (The Solubilization Step) Rationale: Alkylation is performed before borylation to prevent interference with the sensitive carbon-boron bond.

-

Reagents: 2-Bromofluorene (1.0 eq), Ethyl Bromide (2.5 eq), Potassium Hydroxide (KOH, aq), Tetrabutylammonium bromide (TBAB, cat).

-

Conditions: Phase transfer catalysis (DMSO/Water or Toluene/Water), 60°C, 4 hours.

-

Mechanism: Deprotonation of C9 (pKa ~23) followed by nucleophilic attack on ethyl bromide.

-

Checkpoint: Monitor by TLC (Hexane). Disappearance of 2-bromofluorene indicates completion.

Phase 2: Lithiation & Borylation (The Functionalization Step) Rationale: Lithium-halogen exchange is faster than deprotonation at cryogenic temperatures, ensuring regiospecificity at C2.

-

Setup: Flame-dried 3-neck flask, Argon atmosphere. Solvent: Anhydrous THF.

-

Lithiation: Cool 2-bromo-9,9-diethylfluorene solution to -78°C . Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 mins.

-

Critical Control: Temperature must not exceed -70°C to prevent scrambling or lithium alkylation.

-

-

Borylation: Stir for 1 hour at -78°C. Rapidly add Triisopropyl borate (B(OiPr)₃, 1.5 eq).

-

Hydrolysis: Allow to warm to room temperature (RT) overnight. Quench with 2M HCl.

-

Purification: Extract with Ethyl Acetate. Recrystallize from Hexane/Acetone to remove the boroxine trimer.

Synthetic Workflow Diagram:

Caption: Linear synthetic route from 2-bromofluorene to the target boronic acid.

Reactivity Profile: The Suzuki-Miyaura Nexus

The primary utility of this molecule is as a nucleophile in Suzuki-Miyaura cross-coupling. The electron-rich nature of the fluorene ring makes the C2-boronate highly nucleophilic, facilitating rapid transmetallation.

Mechanism of Action

-

Activation: The boronic acid must be activated by a base (e.g.,

, -

Transmetallation: The activated fluorenyl group transfers to the Palladium(II) center.

-

Reductive Elimination: Formation of the C-C bond between the fluorene and the electrophile (e.g., aryl bromide).

Common Side Reactions (Troubleshooting)

-

Protodeboronation: Under high heat or prolonged reaction times, the C-B bond can cleave, replacing the boronic acid with a proton (yielding 9,9-diethylfluorene).

-

Mitigation: Use anhydrous conditions with mild bases (CsF) or switch to the pinacol ester derivative.

-

-

Homocoupling: Oxidative coupling of two boronic acid molecules.

-

Mitigation: Degas solvents thoroughly to remove oxygen.

-

Material Science Applications (OLEDs)

(9,9-Diethyl-9H-fluoren-2-yl)boronic acid is a "lego block" for blue-emitting polymers and host materials.

Comparative Analysis of Fluorene Derivatives:

| Feature | 9,9-Dimethyl | 9,9-Diethyl (Topic) | 9,9-Diphenyl |

| Solubility | Moderate | High | High |

| Crystallinity | High (Aggregates) | Low (Amorphous films) | Moderate |

| Thermal Stability ( | Low | Medium | High |

| Application | Small molecules | Polymer (PFO) precursors | High-temp hosts |

Why Diethyl? The ethyl chains are the "Goldilocks" length. They are long enough to disrupt crystallization (preventing the formation of "beta-phase" aggregates that cause red-shifted emission in OLEDs) but short enough not to dilute the charge density of the material excessively.

Handling, Stability, & Analytics

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

-

Observation: Pure samples may appear as a mixture of monomer and trimer in NMR.

-

Reversal: Adding a drop of

to the NMR tube hydrolyzes the trimer back to the monomer for clear characterization.

Analytical Specifications

-

¹H NMR (400 MHz, CDCl₃):

- 8.5–7.7 ppm (Aromatic protons, fluorene core).

-

2.1–1.9 ppm (Methylene protons,

-

0.4–0.3 ppm (Methyl protons,

-

Storage: Store at 2–8°C. Hygroscopic.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Klaerner, G., & Miller, R. D. (1998). Polyfluorene Derivatives: Effective Conjugation Lengths from Oligomers. Macromolecules, 31(6), 2007–2009. Link

-

Sigma-Aldrich. (2024). Product Specification: 9,9-Diethylfluorene-2-boronic acid.[2] Link

-

BenchChem. (2025).[3] Protocols for Suzuki-Miyaura Coupling in OLED Synthesis. Link

Sources

An In-depth Technical Guide to the Synthesis of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid

Foreword: The Strategic Importance of Fluorene-Based Boronic Acids in Modern Materials Science

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid stands as a pivotal molecular scaffold in the realm of organic electronics and advanced materials. Its rigid, planar fluorene core, functionalized with a reactive boronic acid moiety, serves as a fundamental building block in the construction of highly efficient organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The 9,9-diethyl substitution is not merely a trivial modification; it imparts crucial solubility and prevents the undesirable intermolecular aggregation that can compromise device performance. This guide provides a comprehensive, technically-grounded framework for the synthesis of this valuable compound, emphasizing not just the procedural steps, but the underlying chemical principles and strategic considerations that ensure a successful and reproducible outcome.

Strategic Overview of the Synthetic Pathway

The synthesis of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid is most effectively approached through a multi-step sequence that begins with the commercially available and cost-effective starting material, fluorene. The overall strategy involves:

-

Alkylation: Introduction of the two ethyl groups at the C9 position of the fluorene core.

-

Bromination: Regioselective installation of a bromine atom at the C2 position.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid.

This guide will dissect each of these critical stages, providing both theoretical justification and practical, field-tested protocols.

Caption: High-level overview of the synthetic strategy.

Part I: Synthesis of the 9,9-Diethylfluorene Core

The journey begins with the alkylation of fluorene. The methylene bridge at the C9 position is flanked by two aromatic rings, rendering the protons at this position sufficiently acidic (pKa ≈ 23 in DMSO) to be deprotonated by a suitable base.

Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution mechanism. A base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the C9 position of fluorene to generate a fluorenyl anion. This potent nucleophile then attacks an ethyl halide (e.g., iodoethane or bromoethane) in an SN2 reaction. The process is repeated to achieve dialkylation. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the transport of the hydroxide base from the aqueous phase to the organic phase where the fluorene and ethyl halide reside.

Experimental Protocol: Synthesis of 9,9-Diethyl-9H-fluorene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Fluorene | 166.22 | 10.0 g | 0.060 |

| Potassium Hydroxide (KOH) | 56.11 | 10.1 g | 0.180 |

| Iodoethane | 155.97 | 28.1 g (14.4 mL) | 0.180 |

| Tetrabutylammonium Bromide | 322.37 | 0.97 g | 0.003 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add fluorene (10.0 g, 0.060 mol), powdered potassium hydroxide (10.1 g, 0.180 mol), and tetrabutylammonium bromide (0.97 g, 0.003 mol).

-

Add dimethyl sulfoxide (100 mL) to the flask.

-

Stir the mixture vigorously under a nitrogen atmosphere.

-

Carefully add iodoethane (14.4 mL, 0.180 mol) dropwise to the suspension over 30 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting fluorene is consumed.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford 9,9-diethyl-9H-fluorene as a white crystalline solid.

Part II: Regioselective Bromination of the Fluorene Core

With the 9,9-diethylfluorene in hand, the next step is the introduction of a bromine atom at the C2 position. This is an electrophilic aromatic substitution reaction. The C2 and C7 positions of the fluorene ring are the most electron-rich and therefore the most susceptible to electrophilic attack.

Mechanism and Rationale

A suitable brominating agent, such as N-bromosuccinimide (NBS), is used in the presence of a polar solvent like dimethylformamide (DMF). The reaction is typically initiated by trace amounts of HBr or by light, which generates the electrophilic bromine species. The aromatic ring of the 9,9-diethylfluorene acts as a nucleophile, attacking the bromine and forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores the aromaticity and yields the 2-bromo-9,9-diethyl-9H-fluorene.

Experimental Protocol: Synthesis of 2-Bromo-9,9-diethyl-9H-fluorene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9,9-Diethyl-9H-fluorene | 222.32 | 10.0 g | 0.045 |

| N-Bromosuccinimide (NBS) | 177.98 | 8.0 g | 0.045 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve 9,9-diethyl-9H-fluorene (10.0 g, 0.045 mol) in dimethylformamide (100 mL).

-

Add N-bromosuccinimide (8.0 g, 0.045 mol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into 500 mL of water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with water.

-

Dissolve the crude solid in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 2-bromo-9,9-diethyl-9H-fluorene as a white solid.

Part III: The Crucial Borylation Step

The final and most critical transformation is the conversion of the aryl bromide to the boronic acid. Two primary methods are widely employed for this purpose: lithium-halogen exchange followed by quenching with a borate ester, and a palladium-catalyzed Miyaura borylation. The latter is often preferred due to its milder reaction conditions and broader functional group tolerance.

Method A: Lithiation-Borylation

Mechanism and Rationale:

This method involves the reaction of the aryl bromide with a strong organolithium base, typically n-butyllithium, at low temperatures. This results in a lithium-halogen exchange, forming a highly reactive aryllithium intermediate. This intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester to form a boronate complex. Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.

Caption: Lithiation-borylation pathway.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-9,9-diethyl-9H-fluorene | 301.23 | 10.0 g | 0.033 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.5 mL | 0.036 |

| Triisopropyl borate | 188.08 | 9.2 mL | 0.040 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add 2-bromo-9,9-diethyl-9H-fluorene (10.0 g, 0.033 mol) and dissolve it in anhydrous THF (150 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (14.5 mL of a 2.5 M solution in hexanes, 0.036 mol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (9.2 mL, 0.040 mol) dropwise to the reaction mixture, again maintaining the temperature at -78°C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ≈ 2).

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Method B: Palladium-Catalyzed Miyaura Borylation

Mechanism and Rationale:

This powerful cross-coupling reaction utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the diboron reagent, and finally reductive elimination to yield the aryl boronate ester and regenerate the Pd(0) catalyst. The resulting boronate ester can then be hydrolyzed to the boronic acid.

Caption: Miyaura borylation pathway.

Experimental Protocol:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-9,9-diethyl-9H-fluorene | 301.23 | 10.0 g | 0.033 |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 9.2 g | 0.036 |

| Potassium Acetate (KOAc) | 98.14 | 9.7 g | 0.099 |

| Pd(dppf)Cl2 | 816.64 | 0.81 g | 0.001 |

| 1,4-Dioxane (anhydrous) | 88.11 | 150 mL | - |

Procedure:

-

To a 500 mL Schlenk flask, add 2-bromo-9,9-diethyl-9H-fluorene (10.0 g, 0.033 mol), bis(pinacolato)diboron (9.2 g, 0.036 mol), potassium acetate (9.7 g, 0.099 mol), and Pd(dppf)Cl2 (0.81 g, 0.001 mol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous 1,4-dioxane (150 mL) via cannula.

-

Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is the pinacol boronate ester. This can be used directly in subsequent reactions or hydrolyzed to the boronic acid by stirring with a 2:1 mixture of THF and 2 M HCl for 4 hours at room temperature.

-

After hydrolysis, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude boronic acid.

Purification of the Final Product: A Critical Consideration

Arylboronic acids are notoriously challenging to purify by conventional silica gel chromatography due to their propensity to dehydrate on the acidic silica surface, forming boroxine trimers, and their polar nature which can lead to streaking and poor separation.

Recommended Purification Strategy:

-

Acid-Base Extraction: Dissolve the crude boronic acid in diethyl ether and extract with a 1 M NaOH solution. The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

-

Carefully acidify the aqueous layer with 1 M HCl until a white precipitate forms.

-

Extract the precipitated boronic acid back into diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified (9,9-Diethyl-9H-fluoren-2-YL)boronic acid.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., ether/hexanes) is recommended.

Conclusion: A Versatile Building Block for Innovation

The synthesis of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid, while multi-stepped, is a robust and reproducible process when approached with a solid understanding of the underlying chemical principles. The methods outlined in this guide provide a reliable pathway to this high-value compound, empowering researchers and developers to forge the next generation of advanced organic materials. The strategic choices made at each stage, from alkylation to the final purification, are paramount to achieving the high purity required for demanding applications in the field of organic electronics.

References

-

General Synthesis of 9,9-dialkylfluorenes: A general procedure for the alkylation of fluorene can be found in various organic chemistry literature. For a representative example, see the synthesis of 9,9-diallylfluorene in: Jun, Q., & Aldred, M. P. (2012). Synthesis of Dimethyl fluorene-9,9-diacetate. Wuhan University Journal of Natural Sciences, 17(5), 433-436. [Link]

-

Lithiation-Borylation of Aryl Halides: The conversion of aryl halides to boronic acids via lithium-halogen exchange is a classic method. For a detailed discussion and related procedures, see: Molander, G. A., & Trice, S. L. (2012). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Accounts of chemical research, 45(2), 269–279. [Link]

- Miyaura Borylation: The palladium-catalyzed borylation of aryl halides is a cornerstone of modern organic synthesis. For a comprehensive overview and experimental conditions, see: Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of C-H and C-Halogen Bonds of Alkanes, Alkenes, and Arenes. The Journal of Organic Chemistry, 69(3), 579-581. A relevant example of palladium-catalyzed borylation can be found in: Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A New Route to Symmetrically 1,3-Dienylboronates and 1,3-Dienes. Journal of the American Chemical Society, 124(27), 8001–8006.

-

Purification of Boronic Acids: The challenges and strategies for purifying boronic acids are discussed in various forums and publications. For a practical discussion, see: "Purification of boronic acids?" on Reddit's r/chemistry community. [Link]

Physical and Spectral Properties of Fluorene Boronic Acids: A Technical Guide

The following technical guide is structured to provide an exhaustive analysis of fluorene boronic acids, tailored for application scientists and researchers in organic electronics and medicinal chemistry.

Executive Summary

Fluorene boronic acids (FBAs) represent a critical class of organoboron intermediates bridging the gap between structural organic chemistry and functional materials science. Distinguished by the rigid, planar fluorene backbone and the Lewis-acidic boronic acid moiety, these compounds are indispensable in the synthesis of conjugated polymers (via Suzuki-Miyaura coupling) and the development of optoelectronic sensors. This guide dissects their solid-state behavior, solution-phase thermodynamics, and spectral signatures, providing a roadmap for their handling and application.[1]

Structural Fundamentals & Electronic Architecture

The Fluorene Core

The 9H-fluorene scaffold consists of two benzene rings fused to a central five-membered cyclopentadiene ring.[1] This fusion creates a planar, biphenyl-like system with a distinct active site at the C9 position.[1]

-

Conjugation: The

-system is fully conjugated across the biphenyl unit. Substitution at the C2 position (the most common for boronic acids) extends this conjugation along the long axis of the molecule. -

C9 Functionalization: The C9 protons are acidic (

in DMSO).[2] In derivatives like 9,9-dimethylfluoren-2-ylboronic acid , alkylation at C9 prevents oxidative degradation to fluorenone and improves solubility without disrupting the aromatic

The Boronic Acid Moiety

The

-

Hybridization: In its neutral state, the boron is

hybridized (trigonal planar).[3] -

Electronic Effect: The boron atom acts as a

-acceptor (Z-type ligand) when conjugated with the fluorene ring, inducing a bathochromic shift in absorption spectra compared to unsubstituted fluorene.[1] -

Anhydride Equilibrium: In the solid state, FBAs exist in equilibrium with their trimeric anhydrides (boroxines), driven by the loss of water. This is a critical purity parameter during gravimetric analysis.

Synthesis & Purification Protocols

The synthesis of FBAs typically follows two primary pathways: Cryogenic Lithiation or Palladium-Catalyzed Borylation.[2]

Pathway A: Cryogenic Lithiation (Traditional)

This method is preferred for scale-up but requires strict exclusion of moisture.[1][2]

-

Precursor: 2-Bromofluorene (or 9,9-dialkyl derivative).[1][2]

-

Lithiation: Treatment with

-Butyllithium ( -

Borylation: Electrophilic trap with trialkyl borate (e.g.,

or -

Hydrolysis: Acidic workup (

HCl) yields the free boronic acid.[2]

Pathway B: Miyaura Borylation (Mild Conditions)

Ideal for substrates containing sensitive functional groups (e.g., esters, nitriles).

-

Catalyst:

or -

Reagent: Bis(pinacolato)diboron (

).[2] -

Transformation: The resulting pinacol ester is cleaved via oxidative hydrolysis (

/

Visualization of Synthetic Logic

Caption: Synthetic pathways for Fluorene-2-Boronic Acid, highlighting the equilibrium with boroxine anhydrides.

Physical Characteristics

Solubility Profile

FBAs exhibit amphiphilic solubility behavior due to the hydrophobic fluorene tail and the hydrophilic boronic head.

| Solvent | Solubility | Mechanistic Insight |

| Water (Neutral) | Poor | Hydrophobic fluorene core dominates.[1][2] |

| Water (Basic, pH > 10) | High | Formation of hydrophilic boronate anion |

| THF / Dichloromethane | Good | Solvates the aromatic core; THF coordinates to boron |

| DMSO / DMF | Excellent | Polar aprotic solvents break intermolecular H-bonds.[1][2] |

Thermal Properties & Stability[2]

-

Melting Point: Fluorene-2-boronic acid typically melts between 125–130 °C .[1][2] However, "melting" often involves simultaneous dehydration to the boroxine, which has a much higher melting point (>300 °C).

-

Note: A broad melting range usually indicates partial dehydration, not necessarily organic impurity.[2]

-

-

Protodeboronation: In the presence of moisture and heat, or transition metals (Cu, Au), the C-B bond can cleave, yielding unsubstituted fluorene. This is accelerated under basic conditions (base-catalyzed mechanism).[1][2]

Spectral Profiling

UV-Vis Absorption

The boronic acid group perturbs the electronic transitions of the fluorene chromophore.

Fluorescence Emission

FBAs are fluorescent, typically emitting in the violet-blue region.[1]

-

Emission Maxima:

nm.[2] -

Quantum Yield (

): Generally high (0.5 – 0.[2]8) in non-polar solvents.[2] -

Sensing Mechanism: Upon binding to 1,2-diols (e.g., sugars) or fluoride ions, the boron hybridization changes from

to

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for characterizing the oxidation state and coordination environment of the boron center.

| Nucleus | Chemical Shift ( | Diagnostic Features |

| 28 – 32 ppm | Broad singlet (quadrupolar relaxation).[1][2] Indicates trigonal planar | |

| 5 – 10 ppm | Sharper signal.[2] Indicates tetrahedral | |

| 8.0 – 8.5 ppm | Two broad singlets for | |

| ~130 – 145 ppm | Carbon attached to boron ( |

Experimental Protocols

Protocol 5.1: Assessing Purity via B NMR

Objective: Distinguish between free boronic acid, boroxine anhydride, and oxidative impurities (phenols).

-

Sample Prep: Dissolve ~10 mg of FBA in 0.6 mL of

.-

Why DMSO? It prevents anhydride formation better than

.[2]

-

-

Acquisition: Acquire

B NMR (typically ~128 MHz or 160 MHz). Use a quartz tube if available to eliminate the broad glass background (~0 ppm), though modern background subtraction works for borosilicate tubes. -

Analysis:

-

Reference: External

(

Protocol 5.2: Monitoring Protodeboronation Stability

Objective: Determine stability under Suzuki coupling conditions.

-

Dissolve FBA (0.1 mmol) in THF:Water (4:1).

-

Add base (

, 2 equiv) and internal standard (e.g., 1,3,5-trimethoxybenzene).[1] -

Heat to 60 °C.

-

Aliquot every 30 mins, dilute with

, and analyze via -

Target Signal: Watch for the appearance of the C2-proton of unsubstituted fluorene (triplet/multiplet shifting upfield relative to the C-B substituted proton).

Applications in Research & Development

Optoelectronics (OLEDs)

Fluorene boronic acids are the primary building blocks for polyfluorenes (PFOs), which are blue-light-emitting polymers.[1]

-

Role: They serve as the nucleophilic partner in Suzuki polycondensation.[2]

-

Requirement: High purity (>99.5%) is critical; even trace monofunctional impurities terminate the polymer chain, drastically reducing molecular weight and quantum efficiency.

Carbohydrate Sensors

The reversible covalent binding of boronic acids to 1,2- and 1,3-diols is utilized in glucose sensing.[1][5]

-

Mechanism: FBA binds to glucose to form a cyclic boronate ester.[2] This binding alters the redox potential or fluorescence properties of the fluorene unit, creating a measurable signal.

Diagram: Photophysical Sensing Mechanism[1]

Caption: Fluorescence modulation mechanism upon diol binding. The transition from sp2 to sp3 hybridization disrupts the electronic pathway, altering emission.

References

-

Sigma-Aldrich. Fluorene-2-boronic acid Product Specification. Retrieved from .[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] .

-

Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2]

-

Nieto, S., et al. (2011).[2] 11B NMR Characterization of Boronic Acids. Journal of Organic Chemistry.

-

Organic Syntheses. Preparation of 2-Substituted Fluorenes. .[2]

Sources

- 1. China Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. researchgate.net [researchgate.net]

Safety and handling of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid

An In-depth Technical Guide to the Safe Handling and Application of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid

Introduction

In the landscape of modern organic synthesis, organoboron compounds have become indispensable tools for the construction of complex molecular architectures. Among these, fluorene-based boronic acids are gaining significant attention for their unique structural and electronic properties. (9,9-Diethyl-9H-fluoren-2-YL)boronic acid, a member of this class, serves as a vital building block in the synthesis of functional materials and pharmaceutical intermediates.[1] Its rigid, planar fluorene backbone imparts desirable electronic and optical characteristics, while the boronic acid moiety facilitates versatile carbon-carbon bond formation through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2][3]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical properties, hazards, safe handling, and practical application of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid. The focus is on integrating technical accuracy with field-proven insights to ensure both experimental success and laboratory safety.

Chemical and Physical Properties

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a fluorene core.[2] The 9,9-diethyl substitution enhances the compound's solubility in common organic solvents and provides steric bulk, which can influence reaction selectivity and stability.[1][2] This structure is particularly valuable in creating conjugated systems for organic electronics, such as OLEDs and OPVs, and in the synthesis of fluorescent sensors.[1][4]

| Property | Value |

| IUPAC Name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid |

| Synonyms | 9,9-diethyl-9H-fluoren-2-ylboronic acid[2][5] |

| CAS Number | 400607-30-9[2] |

| Molecular Formula | C₁₇H₁₉BO₂[2] |

| Molecular Weight | 266.15 g/mol |

| Appearance | Likely a solid, white to off-white powder or flakes[2][6] |

| Solubility | Moderate solubility in organic solvents[1][2] |

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for (9,9-Diethyl-9H-fluoren-2-YL)boronic acid is not consistently available, a reliable hazard profile can be constructed from data on analogous boronic acids.[7][8] These compounds are generally classified as irritants and may pose long-term health risks.

The primary hazards stem from the acidic nature of the boronic acid group and the potential for fine dust particles to be inhaled or come into contact with skin and eyes. It is crucial to treat this compound with the appropriate level of caution.

| Hazard Classification | GHS Code | Description | Pictogram |

| Skin Irritation | H315 | Causes skin irritation.[8][9] | GHS07 (Irritant) |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[8][9][10] | GHS07 (Irritant) |

| Respiratory Irritation | H335 | May cause respiratory irritation.[8][9] | GHS07 (Irritant) |

| Acute Oral Toxicity | H302 | Harmful if swallowed.[7][8] | GHS07 (Irritant) |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[7][11][12] | GHS08 (Health Hazard) |

Causality of Hazards: The irritant properties are attributed to the acidic nature of the boronic acid functional group. Furthermore, like many fine organic solids, the dust can be mechanically irritating to the respiratory system and eyes.[13] The concern for reproductive toxicity is a broader classification for boric acid and its derivatives, warranting caution with handling, especially for researchers of child-bearing potential.[11][12]

Prudent Practices for Safe Handling

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate personal protective equipment, is essential.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[8][14][15] This protects the user from inhaling airborne dust and vapors. All manipulations, including weighing and transfers, should be performed within the fume hood. Ensure that eyewash stations and safety showers are readily accessible.[16]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should never be used as a substitute for proper engineering controls.

-

Eye Protection : Chemical safety goggles with side shields or a full-face shield are mandatory to protect against splashes and airborne particles.[8][17]

-

Hand Protection : Chemical-resistant nitrile gloves are required.[7][8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[18]

-

Body Protection : A flame-resistant lab coat must be worn to protect against skin contact.[8]

-

Respiratory Protection : If there is a risk of generating significant dust (e.g., during a large spill clean-up) or if engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is necessary.[6][17]

General Handling Procedures

-

Preparation : Before handling, ensure all necessary PPE is worn and the fume hood is operating correctly.

-

Weighing : Use a disposable weighing boat. Handle the container and spatula carefully to minimize dust generation.

-

Transfer : If transferring the solid to a reaction flask, do so carefully within the fume hood. Tapping the container gently is preferable to shaking.

-

Cleaning : After handling, wipe down the work surface with a damp cloth to collect any residual dust. Decontaminate all equipment used.

-

Hygiene : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[17][19]

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14][16] Some suppliers recommend storage at 2-8°C under an inert atmosphere to maximize shelf life.[4]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

-

Stability : Boronic acids can be susceptible to protodeboronation, a reaction where the C-B bond is cleaved, especially under harsh acidic or basic conditions or in the presence of certain metals.[3] While generally stable, prolonged storage in a non-inert atmosphere may lead to gradual degradation.

Emergency Procedures

Spill Response

For a small-scale laboratory spill:

-

Alert : Notify personnel in the immediate area.

-

Isolate : Restrict access to the spill area.

-

PPE : Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean : Gently sweep or vacuum up the solid material, avoiding dust creation.[6][13] Place the spilled material and any contaminated cleaning supplies into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate : Wash the spill area with soap and water.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][19] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][19] |

Waste Disposal

All waste containing (9,9-Diethyl-9H-fluoren-2-YL)boronic acid, including contaminated consumables and excess reagent, must be treated as hazardous chemical waste.[8]

-

Segregation : Collect waste in a dedicated, clearly labeled hazardous waste container. Do not mix boronic acid waste with other waste streams.[8][15]

-

Containerization : Use a chemically compatible, sealable container (e.g., HDPE). Label it clearly with "Hazardous Waste" and the full chemical name.[7][15]

-

Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

-

In-Lab Treatment : In-lab neutralization is generally not recommended due to the potential for incomplete reactions or the creation of other hazardous byproducts.[7] Do not attempt any neutralization without a specific, approved protocol from your EHS department.[15]

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern synthetic chemistry.[1][20]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) complex.

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol is a representative example for the coupling of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid with a generic aryl bromide. Note: Reactions should be optimized for specific substrates.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O mixture)

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide, (9,9-Diethyl-9H-fluoren-2-YL)boronic acid, base, and palladium catalyst.

-

Solvent Addition : Add the degassed solvent system via cannula or syringe. The mixture should be stirred to ensure homogeneity.

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the inorganic base and salts.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel, to yield the desired biaryl product.

Conclusion

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid is a powerful and versatile reagent in the synthetic chemist's toolkit, enabling the creation of high-value molecules for advanced applications. Its utility, however, is paired with potential hazards that demand rigorous adherence to safety protocols. By understanding its chemical nature, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling and disposal, researchers can safely harness the full potential of this important building block.

References

- The Role of Fluorene Boronic Acids in Advanced Organic Synthesis. (2026, January 30). Google.

- Proper Disposal of (5-Iodopent-1-en-1-yl)

- Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. (2025). BenchChem.

- Boric Acid Safety & Hazards. (2025, July 15). Lab Alley.

- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (2005, October 3). Cole-Parmer.

- B-(9,9-Diethyl-9H-fluoren-2-yl)boronic acid. MilliporeSigma.

- CAS 400607-30-9: 9,9-Diethylfluorene-2-boronicacid. CymitQuimica.

- (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid. MySkinRecipes.

- How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley.

- Boric Acid - SAFETY D

- (E)-(Hexen-1-yl)boronic acid Safety Data Sheet. (2022, May 16). Apollo Scientific.

- Safety Data Sheet - 4-(iso-Propyl)-2-(iso-propoxy)thiazole-5-boronic acid pinacol ester. (2025, April 25). Key Organics.

- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid Safety Inform

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.

- Process for the recovery of a boronic acid.

- Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. (2025). BenchChem.

- SAFETY DATA SHEET - 9,9-Dimethylfluorene-2-boronic acid. (2024, March 13). Fisher Scientific.

- Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023, September 29). Fisher Scientific.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- SAFETY DATA SHEET - 2-Fluorophenylboronic acid. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET - 9H-Fluoren-9-one. CDN Isotopes.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- B-(9,9-Diethyl-9H-fluoren-2-yl)boronic acid. Merck.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 400607-30-9: 9,9-Diethylfluorene-2-boronicacid [cymitquimica.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (9,9-Dioctyl-9H-fluoren-2-yl)boronic acid [myskinrecipes.com]

- 5. B-(9,9-Diethyl-9H-fluoren-2-yl)boronic acid [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid AldrichCPR 333432-28-3 [sigmaaldrich.com]

- 11. laballey.com [laballey.com]

- 12. rcilabscan.com [rcilabscan.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. keyorganics.net [keyorganics.net]

- 18. file.bldpharm.com [file.bldpharm.com]

- 19. fishersci.com [fishersci.com]

- 20. chem.libretexts.org [chem.libretexts.org]

Solubility of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid in organic solvents

Executive Summary

(9,9-Diethyl-9H-fluoren-2-yl)boronic acid (CAS: 365548-52-5) is a critical organoboron intermediate used primarily in the synthesis of conjugated polymers and organic light-emitting diode (OLED) materials via Suzuki-Miyaura cross-coupling. Its solubility profile is governed by a competition between the lipophilic, planar fluorene core and the polar, hydrogen-bond-donating boronic acid moiety.

This guide provides a comprehensive analysis of its solubility behavior, the thermodynamic impact of the boronic acid-boroxine equilibrium, and validated protocols for its use in high-precision synthesis.

Molecular Architecture & Solubility Mechanism

To understand the solubility of this molecule, one must deconstruct its three functional zones:

-

The Fluorene Core (Lipophilic Anchor): The rigid biphenyl-like structure promotes

- -

The 9,9-Diethyl Substituents (Solubilizing Agents): Unlike the planar 9,9-dimethyl analogs, the ethyl chains introduce significant steric bulk perpendicular to the aromatic plane. This disrupts intermolecular

-stacking, significantly enhancing solubility in organic solvents compared to bare fluorene derivatives. -

The Boronic Acid Group (Polar Head): This group (

) is capable of hydrogen bonding. It renders the molecule amphiphilic but also introduces a dynamic instability: the reversible dehydration into boroxine anhydrides.

Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interactions.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Ethers | THF (Tetrahydrofuran) | Excellent | Primary choice. Solvates both the fluorene core and coordinates the boron center. Ideal for stock solutions. |

| 1,4-Dioxane | High | Good for higher temperature reactions (>90°C). | |

| Chlorinated | Dichloromethane (DCM) | High | Excellent for extraction/workup. Avoid for coupling reactions due to lower boiling point. |

| Chloroform | High | Similar to DCM; often used for NMR analysis. | |

| Aromatics | Toluene | Moderate/High | Solubility increases significantly with heat ( |

| Alcohols | Methanol / Ethanol | Moderate | Caution: Can form boronic esters (solvolysis) over time, altering reactivity. Use only if required by the protocol. |

| Alkanes | Hexanes / Pentane | Poor | Used to precipitate the product or wash away impurities. |

| Aqueous | Water | Insoluble | Requires a miscible co-solvent (THF, Acetone) or a phase transfer catalyst. |

The "Hidden" Variable: The Boroxine Cycle

Researchers often observe inconsistent solubility or stoichiometry. This is frequently due to the Boroxine-Boronic Acid Equilibrium .

Upon storage or heating in dry solvents, three molecules of the boronic acid dehydrate to form a cyclic trimeric anhydride (boroxine).[1]

-

Impact: This changes the effective molecular weight and solubility. Boroxines are generally more soluble in non-polar solvents (like Toluene) than the free acid.

-

Correction: In the presence of water (even atmospheric moisture) or aqueous base (during Suzuki coupling), the equilibrium shifts back to the free boronic acid species.

Visualization: Solubility & Decision Logic

The following diagram outlines the decision process for solvent selection based on the intended application.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to mitigate the solubility and stability challenges described above.

Reagents:

-

(9,9-Diethyl-9H-fluoren-2-yl)boronic acid (1.2 equiv)

-

Aryl Halide Partner (1.0 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/THF mixture (2:1 ratio)

Step-by-Step Workflow:

-

Dissolution (The Pre-Mix):

-

Dissolve the fluorenyl boronic acid in the THF portion first.

-

Why: This ensures complete solvation of the polar head group before introducing the non-polar Toluene.

-

-

Degassing (Critical Step):

-

Combine the organic solvents and the aqueous base in the reaction vessel.

-

Sparge with Argon/Nitrogen for 20 minutes before adding the catalyst.

-

Why: Oxygen promotes the homocoupling of boronic acids and oxidizes the Palladium catalyst.

-

-

Catalyst Addition:

-

Add

under a counter-flow of inert gas.

-

-

Reaction:

-

Heat to reflux (approx. 85-90°C).

-

Observation: The mixture will be biphasic. Vigorous stirring is required to maximize the interfacial surface area where the transmetallation occurs.

-

Workflow Visualization: Reaction Setup

Figure 2: Optimized workflow for Suzuki coupling of fluorenyl boronic acids.

Troubleshooting & Optimization

-

Issue: "Oiling Out" during workup.

-

Cause: The high lipophilicity of the diethyl-fluorene chain can make the product form a gum rather than a crystal.

-

Solution: Use Methanol as a triturating agent. Add the crude oil to a small amount of DCM, then slowly drip into cold Methanol with stirring to induce precipitation.

-

-

Issue: Low Yield / Homocoupling.

-

Cause: Incomplete degassing or excess oxidation.

-

Solution: Verify the Argon sparge. If the boronic acid is old, check its purity via HPLC; it may have oxidized to the phenol derivative (fluorenol), which inhibits the reaction.

-

References

- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Theoretical Studies on the Electronic Structure of Fluorene Derivatives: A Computational Guide

Executive Summary

Fluorene (

This technical guide provides a rigorous framework for the theoretical characterization of these systems. It moves beyond basic geometry optimization to advanced predictive modeling of charge transfer (CT) states, reorganization energies, and biological binding affinities.

Theoretical Framework: The Physics of Fluorene[1][2][3][4][5][6][7]

The electronic utility of fluorene stems from its conjugated

-

The C9-Position: Substitutions at C9 (e.g., 9,9-dihexylfluorene) prevent aggregation (improving OLED stability) but can induce steric strain that breaks planarity. Computational models must accurately capture these weak dispersive forces.

-

Charge Transfer (CT) Failure: Standard DFT functionals (like B3LYP) often underestimate CT excitation energies in push-pull fluorene derivatives due to self-interaction errors.

Core Electronic Descriptors

To validate a fluorene derivative for application, the following descriptors must be calculated:

| Descriptor | Symbol | Physical Significance | Target Application |

| Frontier Molecular Orbitals | HOMO/LUMO | Ionization potential and electron affinity.[1] | OLED/OPV |

| Band Gap | Determines emission color and conductivity. | OLED | |

| Reorganization Energy | Barrier to charge hopping (Marcus Theory). Lower | OFET/OLED | |

| Dipole Moment | Solvatochromism and membrane permeability. | Bio-Pharma | |

| Electrostatic Potential | MEP | Predicts active sites for DNA intercalation or receptor binding. | Drug Discovery |

Computational Methodology

Functional and Basis Set Selection

For fluorene derivatives, a "one-size-fits-all" approach is scientifically invalid. The choice of functional depends on the specific property of interest.

-

Geometry Optimization (Ground State):

-

Standard: B3LYP/6-31G(d) is the industry workhorse for geometries. It balances cost and accuracy for organic rigid systems.

-

High-Accuracy: wB97X-D/def2-TZVP. The "D" (dispersion correction) is mandatory if bulky groups (e.g., phenyl, alkyl chains) are attached at C9, as B3LYP fails to capture

-stacking interactions correctly.

-

-

Excited States (TD-DFT):

-

Avoid: B3LYP for long-range charge transfer (e.g., Fluorene-Thiadiazole-Fluorene systems). It results in "ghost" states.

-

Recommended: CAM-B3LYP or M06-2X. These range-separated hybrids correctly model the asymptotic behavior of the potential, crucial for predicting absorption spectra (

) accurately.

-

Solvation Models

Gas-phase calculations are insufficient for drug development or solution-processed OLEDs.

-

PCM (Polarizable Continuum Model): Sufficient for general solvent effects.

-

SMD (Solvation Model based on Density): Required for calculating

and accurate redox potentials.

Visualization of Computational Logic

The following diagrams illustrate the decision-making process and workflow for characterizing these derivatives.

Diagram 1: The Computational Workflow

This workflow ensures self-validation at every step (e.g., frequency checks).

Caption: Figure 1. Self-validating computational workflow for fluorene derivatives. Note the critical frequency check loop.

Diagram 2: Structure-Property Relationships

How chemical modifications at specific positions translate to macroscopic utility.

Caption: Figure 2. Impact of substitution sites (C9 vs C2/C7) on electronic and physical properties.

Experimental Protocol: Reorganization Energy Calculation

For researchers in organic electronics, the Reorganization Energy (

The Protocol (Self-Validating System)

Objective: Calculate

-

Step 1: Neutral Ground State Optimization

-

Input: Neutral molecule (

). -

Route:#P B3LYP/6-31G(d) Opt Freq

-

Validation: Ensure 0 imaginary frequencies. Record Energy

.

-

-

Step 2: Cationic State Optimization

-

Input: Cation radical (

). Charge = 1, Multiplicity = 2 (Doublet). -

Route:#P B3LYP/6-31G(d) Opt Freq

-

Validation: Ensure spin contamination is low (

should be approx 0.75). Record Energy

-

-

Step 3: Single Point Energy (Non-Equilibrium)

-

Input: Geometry of

with Charge = 1. -

Route:#P B3LYP/6-31G(d) SCF=Tight

-

Result: Energy of cation at neutral geometry

. -

Input: Geometry of

with Charge = 0. -

Route:#P B3LYP/6-31G(d) SCF=Tight

-

Result: Energy of neutral at cation geometry

.

-

-

Step 4: Calculation

-

Interpretation: A lower

(typically < 0.3 eV for good semiconductors) indicates better hole transport.

-

Applications in Drug Discovery

While OLEDs dominate the literature, fluorene derivatives are potent DNA intercalators . The planar fluorene system slides between DNA base pairs (typically AT-rich regions).

-

Key Descriptor: Molecular Electrostatic Potential (MEP).

-

Analysis:

-

Generate the MEP surface using the chk file from the optimization.

-

Red Regions (Negative): Electron-rich zones (e.g., Nitrogen in pyridine substituents). These act as H-bond acceptors.

-

Blue Regions (Positive): Electron-deficient zones. These interact with the negatively charged phosphate backbone of DNA.

-

-

Correlation: A high dipole moment often correlates with improved DNA binding affinity but reduced cell membrane permeability.

References

-

Alrubaie, I. (2025).[2] In Silico Design of Fluorinated Fluorene Derivatives: A DFT Study on Structure–Property Relationships for OLED Applications. Cognizance Journal of Multidisciplinary Studies. Link

-

Baryshnikov, G., et al. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules (MDPI). Link

-

CIMAV Repository. (2025). DFT calculation of the electronic properties of fluorene-1, 3, 4-thiadiazole oligomers. Link

-

Tal, A., et al. (2020).[3] Accurate optical spectra through time-dependent density functional theory based on screening-dependent hybrid functionals. Physical Review Research.[3] Link

-

Lyakhov, S. A., et al. (2004).[4] DNA-Binding Properties of Nonsymmetric Fluorenone Derivatives. ResearchGate. Link

-

Kania, S., et al. (2013). A DFT Study of Reorganization Energy of Some Chosen Carbazole Derivatives. ICM University of Warsaw. Link

Sources

Methodological & Application

Introduction: The Strategic Importance of Fluorenyl Scaffolds in Modern Synthesis

An Application Guide to Suzuki-Miyaura Coupling Protocols Utilizing (9,9-Diethyl-9H-fluoren-2-YL)boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and reliability in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has revolutionized the construction of complex molecular architectures, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[3][4][5]

This guide focuses on a specific, high-value building block: (9,9-Diethyl-9H-fluoren-2-YL)boronic acid . The fluorene moiety is not merely a passive scaffold; its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties to the target molecules.[6][7] This makes fluorene derivatives highly sought after in the field of organic electronics for applications such as Organic Light-Emitting Diodes (OLEDs).[8][9] In medicinal chemistry, the fluorene core serves as a privileged structure for designing potent therapeutic agents. The 9,9-diethyl substituents are a key design feature, enhancing the compound's solubility in common organic solvents and providing steric bulk that can influence reaction selectivity and stability.[6][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to effectively utilize (9,9-Diethyl-9H-fluoren-2-YL)boronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss optimization and troubleshooting strategies to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2]

The three fundamental steps are:

-

Oxidative Addition : The cycle begins with the active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[2][4][10]

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The reaction requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻).[11][12][13] This activated species then exchanges its organic group with the halide on the Pd(II) complex.[2][11]

-

Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[2][10][11]

Caption: Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Core Components: The "Why" Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is contingent on the judicious selection of several key components.

-

Palladium Source (Precatalyst) : While the active catalyst is Pd(0), air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used. These are reduced in situ to Pd(0). Direct Pd(0) sources like Pd(PPh₃)₄ are also common. The choice of precatalyst can influence reaction kinetics and efficiency.

-

Ligand : The ligand is not a passive spectator. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties.[1][11] Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) often enhance catalytic activity, especially for less reactive aryl chlorides.[11][14]

-

Base : The base is critical for activating the boronic acid for transmetalation.[13][14] The choice of base can dramatically affect the reaction outcome.

-

Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common and generally provide high yields.[13] Cs₂CO₃ is often more effective but also more expensive.

-

The base's strength and solubility are key factors; a stronger base can accelerate the reaction but may not be suitable for base-sensitive functional groups.

-

-

Solvent System : A variety of organic solvents can be used, including dioxane, tetrahydrofuran (THF), and toluene.[1] The reaction often benefits from the addition of a small amount of water, which helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[1]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of (9,9-Diethyl-9H-fluoren-2-YL)boronic acid with a generic aryl bromide.

Table 1: Reagent Stoichiometry for a Model Reaction

| Component | Role | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 1.0 mmol scale) |

| Aryl Bromide (Ar-Br) | Electrophile | Varies | 1.0 | 1.0 mmol |

| (9,9-Diethyl-9H-fluoren-2-YL)boronic acid | Nucleophile | 266.15 | 1.2 - 1.5 | 1.2 mmol (319 mg) |

| Pd(OAc)₂ | Palladium Precatalyst | 224.50 | 0.02 (2 mol%) | 0.02 mmol (4.5 mg) |

| SPhos | Ligand | 410.48 | 0.04 (4 mol%) | 0.04 mmol (16.4 mg) |

| K₃PO₄ (Potassium Phosphate) | Base | 212.27 | 2.0 - 3.0 | 2.0 mmol (425 mg) |

| Dioxane / H₂O (e.g., 5:1 v/v) | Solvent System | N/A | N/A | 10 mL / 2 mL |

Step-by-Step Methodology

-

Inert Atmosphere Preparation : Place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial. Seal the vessel and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5][13]

-

Reagent Addition : Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), (9,9-Diethyl-9H-fluoren-2-YL)boronic acid (1.2 mmol, 319 mg), potassium phosphate (2.0 mmol, 425 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition : Degas the dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add the degassed dioxane (10 mL) and water (2 mL) to the reaction flask.

-

Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The disappearance of the limiting starting material (typically the aryl halide) indicates completion.

-

Workup and Extraction :

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification :

-

Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude residue typically contains the desired product, unreacted boronic acid, homo-coupled byproducts, and residual catalyst.

-

Purify the crude product by flash column chromatography on silica gel.[15] The appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) should be determined by TLC analysis.

-

If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.[15]

-

Caption: Fig 2: General Experimental Workflow.

Optimization and Troubleshooting

Even robust reactions can require optimization. Below is a summary of common issues and potential solutions.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Inappropriate base or solvent; Low reaction temperature. | Screen different palladium precatalyst/ligand combinations. Try a stronger base (e.g., Cs₂CO₃). Increase reaction temperature. Ensure inert atmosphere was maintained. |

| Protodeborylation | Hydrolysis of the boronic acid before coupling.[1][15] | Use rigorously dried and degassed solvents. Minimize reaction time once the aryl halide is consumed. Consider using a boronate ester instead of the acid. |

| Homo-coupling | Side reaction of two identical starting materials.[15] | Lower the catalyst loading. Consider slow addition of one of the coupling partners to maintain its low concentration in the reaction mixture.[15] |

| Residual Palladium | Catalyst contamination in the final product. | Filter the crude reaction mixture through a pad of Celite® before aqueous workup.[15][16] Use palladium scavengers if necessary. |

Conclusion

The Suzuki-Miyaura coupling using (9,9-Diethyl-9H-fluoren-2-YL)boronic acid is a powerful method for synthesizing high-value fluorenyl-containing compounds. Success hinges on a clear understanding of the reaction mechanism and the critical role played by each component. By following the detailed protocol and applying the optimization principles outlined in this guide, researchers can confidently and efficiently incorporate this versatile building block into their synthetic programs, accelerating innovation in materials science and drug discovery.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

The Role of Fluorene Boronic Acids in Advanced Organic Synthesis. [Link]

-

ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

-

MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

-

Angene. (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid(CAS# 333432-28-3). [Link]

-

Alfa Chemical. Boronic Acid, B-(9,9-dimethyl-9H-fluoren-2-yl)- CAS NO: 333432-28-3. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Synthesis and application of a novel 9, 9-diethyl-1, 2-diaryl-1, 9-dihydrofluoreno[2, 3-d]imidazole for blue organic light emitting diode. [Link]

-

CONICET. (2017, July 12). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

-

ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][15]-Fused Indole Heterocycles. [Link]

-

Chemdad. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl-. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 400607-30-9: 9,9-Diethylfluorene-2-boronicacid [cymitquimica.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. Boronic acid, B-9,9'-spirobi[9H-fluoren]-2'-yl- Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Note: (9,9-Diethyl-9H-fluoren-2-yl)boronic acid in OLED Architectures

[1]

Executive Summary & Strategic Utility

(9,9-Diethyl-9H-fluoren-2-yl)boronic acid is the primary building block for introducing the 9,9-diethylfluorene moiety into organic semiconductors.[1] In OLED fabrication, this moiety serves a dual purpose that distinguishes it from its dimethyl- and dioctyl- analogs:

-

Steric & Morphological Control: The ethyl groups at the C9 position provide sufficient steric bulk to prevent π-π stacking aggregation (which causes fluorescence quenching) without introducing the excessive insulating volume associated with long alkyl chains (e.g., octyl groups).[1] This results in materials with high glass transition temperatures (

) and superior charge carrier mobility.[1] -

Solubility Engineering: It imparts critical solubility in common organic solvents (Toluene, Chlorobenzene) facilitating solution-processing or purification prior to vacuum deposition, while maintaining a compact molecular footprint essential for high-density film packing.[1]

Primary Applications:

-

Blue Host Materials: Synthesis of anthracene-fluorene hybrids (e.g., derivatives of ADN) to stabilize blue emission.[1]

-

Hole Transport Layers (HTL): Construction of Triarylamine-Fluorene copolymers to align HOMO levels.[1]

-

Solution-Processable Emitters: End-capping of polyfluorenes to modulate emission color and prevent "green emission" defects.[1]

Scientific Foundation: The Suzuki-Miyaura Mechanism[1]

The utility of this boronic acid relies on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] The boronic acid functionality allows for the regiospecific formation of C-C bonds with aryl halides under mild conditions.[1]

Reaction Pathway

The cycle proceeds through three distinct stages:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]

-

Transmetallation: The (9,9-diethylfluoren-2-yl) group transfers from the Boron atom to the Palladium center, activated by a base (hydroxide or carbonate).[1]

-

Reductive Elimination: Formation of the biaryl product and regeneration of the Pd(0) catalyst.[1]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilizing (9,9-Diethyl-9H-fluoren-2-yl)boronic acid.[1]

Detailed Experimental Protocol

Protocol ID: FL-SUZ-09

Objective: Synthesis of 9,10-bis(9,9-diethyl-9H-fluoren-2-yl)anthracene , a high-efficiency blue host material.[1] Scale: 10 mmol (scalable to 100g pilot batch).

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Mass/Vol | Role |

| (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | 266.14 | 2.4 | 6.39 g | Nucleophile |

| 9,10-Dibromoanthracene | 336.02 | 1.0 | 3.36 g | Electrophile |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.58 g | Catalyst |

| Potassium Carbonate ( | 138.21 | 5.0 | 6.91 g | Base |

| Toluene (Anhydrous) | - | - | 100 mL | Solvent A |

| Ethanol (Degassed) | - | - | 30 mL | Co-Solvent |

| Deionized Water | - | - | 30 mL | Solvent B |

Step-by-Step Procedure

Phase 1: Setup and Inertion

-

Glassware Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvent Degassing: Sparge the Toluene, Ethanol, and Water separately with Nitrogen (

) for 30 minutes to remove dissolved Oxygen.[1] Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.[1]

Phase 2: Reaction Initiation

-

Charging: Under a positive flow of

, add 9,10-Dibromoanthracene and (9,9-Diethyl-9H-fluoren-2-yl)boronic acid to the flask. -

Solvent Addition: Add the degassed Toluene and Ethanol. Stir until a partial suspension is achieved.

-

Base Activation: Dissolve the

in the degassed water and add to the reaction mixture. -

Catalyst Addition: Add Pd(

) -

Heating: Heat the mixture to reflux (approx. 90-100°C) . Maintain vigorous stirring for 24 hours .

Phase 3: Work-up and Purification

-

Quenching: Cool the reaction mixture to room temperature.

-

Extraction: Pour the mixture into a separatory funnel. Separate the organic layer.[1][6][7] Extract the aqueous layer twice with Toluene (50 mL).[1]

-

Washing: Combine organic layers and wash with Brine (100 mL) followed by Water (100 mL).[1] Dry over anhydrous

.[1] -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to approx. 20 mL.

-

Precipitation: Pour the concentrated toluene solution dropwise into cold Methanol (200 mL) under stirring. The product will precipitate as a pale yellow solid.[1]

-

Filtration: Collect the solid by vacuum filtration.[1]

-

Final Purification: Recrystallize the crude solid from a Toluene/Ethanol (1:3) mixture. Alternatively, for OLED-grade purity (>99.9%), perform sublimation at 300°C under high vacuum (

Torr).[1]

Quality Control & Validation

To ensure the material is suitable for device fabrication, the following specifications must be met.